8-Mercaptoadenosine

Oligonucleotide stability RNase L pathway Antiviral research

8-Mercaptoadenosine (CAS 3001-45-4) is a sulfur-modified adenosine derivative featuring an 8-thiol (-SH) group. Unlike adenosine, 8-bromoadenosine, or the A3AR agonist IB-MECA, this compound uniquely enables site-specific bioconjugation via disulfide or thioether linkages, confers phosphodiesterase resistance when incorporated into 2′,5′-oligoadenylates, and serves as the mandatory starting material for synthesizing 8,2′- and 8,5′-anhydro-S-cycloadenosine derivatives. Its thiol moiety also supports alkaline cleavage (0.3 N KOH) at uncyclized residues for sequence-specific oligonucleotide fragmentation, and facilitates purification via immobilized metal-affinity chromatography (IMAC). Procure this compound when thiol-dependent redox reactivity, metal-coordinating capacity, or sustained intracellular oligonucleotide half-life are critical to your experimental objectives.

Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
CAS No. 3001-45-4
Cat. No. B613790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Mercaptoadenosine
CAS3001-45-4
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Mercaptoadenosine (CAS 3001-45-4) Procurement Guide: Differentiated A3 Adenosine Receptor Agonist and Stabilized Nucleotide Analog


8-Mercaptoadenosine (CAS 3001-45-4, also designated 8-thioadenosine) is a sulfur-modified adenosine derivative characterized by a thiol (-SH) substituent at the 8-position of the purine ring . This nucleoside analog serves dual roles: as a moderately selective adenosine A3 receptor (A3AR) agonist [1], and as a chemically stabilized building block for oligonucleotide synthesis and bioconjugation [2]. The 8-thiol moiety imparts unique redox reactivity and metal-coordinating capacity that distinguish it from both endogenous adenosine and widely used A3AR tool compounds such as IB-MECA (CAS 152918-18-8) [3]. Unlike 8-bromoadenosine or 8-hydroxyadenosine analogs, the thiol group confers enhanced resistance to phosphodiesterase degradation when incorporated into oligoadenylate structures [4].

Why 8-Mercaptoadenosine Cannot Be Replaced by Adenosine or Standard A3 Agonists in Specialized Assays


Generic substitution of 8-mercaptoadenosine with adenosine, 8-bromoadenosine, or widely used A3AR tool compounds (e.g., IB-MECA, Cl-IB-MECA) introduces critical confounding variables across multiple experimental domains. Adenosine lacks the 8-thiol group required for site-specific bioconjugation via disulfide or thioether linkages , while 8-bromoadenosine presents distinct leaving-group reactivity rather than the nucleophilic and metal-binding character of the thiol moiety [1]. IB-MECA, despite its high A3AR affinity (Ki=1.1 nM) and 49-fold A3/A1 selectivity [2], bears an N⁶-(3-iodobenzyl) substituent that imparts different pharmacokinetic properties and cannot undergo the S-cyclization chemistry essential for generating conformationally constrained 8,2′- or 8,5′-anhydro-cyclonucleosides [3]. Furthermore, when incorporated into oligonucleotides, 8-mercaptoadenosine confers phosphodiesterase resistance not achievable with unmodified adenosine residues [4]. These structural and functional divergences mandate compound-specific procurement for experiments requiring thiol-dependent reactivity, S-cyclonucleoside synthesis, or stabilized oligoadenylate construction.

8-Mercaptoadenosine Quantitative Differentiation Evidence: Comparative Performance Data


Enhanced Phosphodiesterase Resistance vs. Unmodified 2-5A Oligoadenylate in Enzymatic Stability Assays

8-Substituted 2′,5′-oligoadenylate trimers containing 8-mercaptoadenosine (pASH3) demonstrate significantly enhanced resistance to degradation by (2′,5′)phosphodiesterase compared to the unmodified parent oligoadenylate (pA3) [1]. The comparative assessment was performed using purified (2′,5′)phosphodiesterase from mouse L cell extracts under standardized incubation conditions [1].

Oligonucleotide stability RNase L pathway Antiviral research 2-5A analogs

Functional Divergence in RNase L Binding Affinity: pASH3 vs. pAOH3 (8-Hydroxyadenosine Analog)

Within the same 2-5A trimer scaffold, substitution with 8-mercaptoadenosine (pASH3) produces markedly different RNase L binding behavior compared to 8-hydroxyadenosine substitution (pAOH3). pAOH3 binds RNase L almost as effectively as the parent 2-5A [pppA(2′p5′A)₂] (p3A3), whereas pASH3 exhibits substantially reduced binding capacity [1]. This differential effect is directly attributable to the distinct physicochemical properties of the 8-thiol versus 8-hydroxyl substituent.

RNase L activation 2-5A pathway Interferon signaling Antiviral mechanism

Peptide Acceptor Activity: 8,5′-Anhydro-8-Mercaptoadenosine Derivative vs. 8-Bromoadenosine Derivative

In a direct comparative study of model substrates for the E. coli ribosomal peptidyl transferase center, the 8,5′-anhydro-8-mercaptoadenosine derivative (3′(2′)-O-phenylalanyl-8,5′-anhydro-8-mercaptoadenosine) demonstrated high peptide acceptor activity, whereas the corresponding 8-bromoadenosine derivative (3′(2′)-O-phenylalanyl-8-bromoadenosine) was practically inactive [1]. This functional dichotomy arises from the conformational constraint imposed by S-cyclization (C8–S–C5′ bridging), which is uniquely achievable with the 8-mercapto moiety but not with 8-bromo substitution.

Ribosomal peptidyl transferase Model substrate Translation mechanism Conformational constraint

Receptor Subtype Selectivity Profile: 8-Mercaptoadenosine vs. IB-MECA (Class-Level Comparison)

8-Mercaptoadenosine is identified in patent literature as an adenosine A3 receptor (A3AR) agonist [1], positioning it within the same pharmacological class as the well-characterized A3AR agonist IB-MECA [2]. IB-MECA exhibits binding affinities of Ki=1.1 nM (hA3AR), Ki=54 nM (hA1AR), and Ki=56 nM (hA2AAR), corresponding to approximately 49-fold A3/A1 selectivity and 51-fold A3/A2A selectivity [2]. Comprehensive subtype selectivity data for 8-mercaptoadenosine across all four adenosine receptor subtypes (A1, A2A, A2B, A3) are not reported in the peer-reviewed literature; procurement decisions requiring precisely characterized selectivity profiles should consider IB-MECA or Cl-IB-MECA as benchmarks.

Adenosine A3 receptor GPCR pharmacology Selectivity profiling Agonist tool compounds

Chemical Reactivity Differentiation: 8-Mercaptoadenosine vs. 8-Bromoadenosine in Nucleophilic Substitution

8-Mercaptoadenosine and 8-bromoadenosine represent fundamentally distinct reactivity classes for C8-derivatized adenosine analogs. The 8-thiol group functions as a nucleophile capable of participating in disulfide bond formation, thioether synthesis via alkylation, and metal coordination . In contrast, 8-bromoadenosine serves as an electrophilic substrate for nucleophilic aromatic substitution, requiring NaSH or analogous nucleophiles for thiol installation . These divergent reactivity profiles mandate compound-specific selection based on downstream synthetic or bioconjugation requirements.

Bioconjugation Thiol chemistry Nucleoside derivatization Disulfide formation

S-Cyclonucleoside Formation Capability: Unique Structural Constraint Not Achievable with 8-Hydroxy or 8-Bromo Analogs

8-Mercaptoadenosine serves as the essential precursor for synthesizing 8,2′- and 8,5′-S-cycloadenosine derivatives, a class of conformationally constrained nucleosides with defined sugar-base torsion angles [1]. This S-cyclization chemistry proceeds via intramolecular nucleophilic attack of the 8-thiol on appropriately activated ribose positions, yielding anhydro-bridged structures that cannot be generated from 8-hydroxyadenosine or 8-bromoadenosine precursors [2]. The resulting S-cyclonucleosides exhibit restricted conformational flexibility that has been exploited for probing structure-activity relationships in ribosomal substrate recognition [3] and for introducing site-specific cleavage sites in synthetic oligonucleotides [1].

Cyclonucleoside Conformational restriction Oligonucleotide synthesis Structural biology

8-Mercaptoadenosine Optimal Research and Industrial Application Scenarios


Synthesis of Degradation-Resistant Oligonucleotides and 2-5A Pathway Probes

8-Mercaptoadenosine incorporation into 2′,5′-oligoadenylate trimers (pASH3) yields constructs with enhanced resistance to (2′,5′)phosphodiesterase degradation compared to unmodified pA3 [1]. This application is appropriate for antiviral research programs investigating sustained RNase L pathway modulation and for developing stabilized antisense oligonucleotides requiring prolonged intracellular half-life. Procurement should be prioritized over standard adenosine phosphoramidites when enzymatic degradation is a limiting experimental variable.

Preparation of S-Cycloadenosine Derivatives for Conformational Studies and Oligonucleotide Engineering

8-Mercaptoadenosine is the requisite starting material for synthesizing 8,2′- and 8,5′-anhydro-S-cycloadenosine derivatives [2]. These conformationally constrained nucleosides are valuable for probing the relationship between sugar-base torsion angle and biological recognition, as well as for introducing site-specific alkaline cleavage sites in synthetic oligonucleotides [2]. When polymerized into oligonucleotides, uncyclized 8-mercaptoadenosine residues can be selectively cleaved with 0.3N KOH, providing a sequence-specific fragmentation strategy not available with standard nucleosides [2].

Thiol-Specific Bioconjugation and Metal-Affinity Chromatography

The C8-thiol moiety of 8-mercaptoadenosine enables covalent attachment to maleimide-functionalized surfaces, fluorophores, or carrier proteins via thioether bond formation, as well as reversible conjugation through disulfide linkages . Additionally, the thiol group confers affinity for soft metal ions, facilitating purification via immobilized metal-affinity chromatography (IMAC) or development of metal-coordinating nucleotide probes. These applications are inaccessible using adenosine, 8-bromoadenosine, or standard A3AR agonists lacking free thiol functionality.

A3 Adenosine Receptor Pharmacological Studies Requiring Nucleoside Scaffold Derivatization

As a patent-identified A3 adenosine receptor agonist [3], 8-mercaptoadenosine provides a nucleoside scaffold amenable to further C8-functionalization via thiol chemistry. This compound is suitable for structure-activity relationship (SAR) campaigns aiming to optimize A3AR engagement while simultaneously installing bioconjugation handles, fluorescent reporters, or affinity tags. For experiments requiring rigorously quantified receptor subtype selectivity, procurement of fully characterized comparators such as IB-MECA (Ki hA3=1.1 nM) is advised [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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